MDMB-FUBINACA metabolite M1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDMB-FUBINACA metabolite M1 is an analytical reference standard that is structurally classified as a synthetic cannabinoid. It is an expected metabolite of the indazole-based synthetic cannabinoid MDMB-FUBINACA and also the presumptive metabolite of ADB-FUBINACA . This compound is primarily used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDMB-FUBINACA metabolite M1 involves the reaction of N-[(1-(4-fluorophenyl)methyl)-1H-indazol-3-yl]carbonyl chloride with 3-methyl-L-valine . The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine . The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
MDMB-FUBINACA metabolite M1 undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
MDMB-FUBINACA metabolite M1 is used extensively in scientific research, particularly in the fields of:
Mechanism of Action
MDMB-FUBINACA metabolite M1 exerts its effects by acting as an agonist for the cannabinoid receptors, particularly the CB1 and CB2 receptors . Upon binding to these receptors, it activates various intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
ADB-FUBINACA: Another indazole-based synthetic cannabinoid with similar metabolic pathways.
AMB-FUBINACA: Structurally related to MDMB-FUBINACA, with similar pharmacokinetic and metabolic profiles.
4F-MDMB-BICA: A synthetic cannabinoid with similar receptor binding affinities and biological effects.
Uniqueness
MDMB-FUBINACA metabolite M1 is unique due to its specific structural features and metabolic profile, which make it a valuable reference standard for the identification and quantification of synthetic cannabinoids in various samples .
Properties
Molecular Formula |
C21H22FN3O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C21H22FN3O3/c1-21(2,3)18(20(27)28)23-19(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(22)11-9-13/h4-11,18H,12H2,1-3H3,(H,23,26)(H,27,28)/t18-/m1/s1 |
InChI Key |
IYHKZKWEKNIMPG-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.